N,N-Didesethyl Sunitinib Hydrochloride is a significant compound derived from Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor used primarily in the treatment of certain cancers. This compound is characterized by its ability to inhibit cellular signals by targeting multiple receptor tyrosine kinases, which play a critical role in tumor growth and angiogenesis. The chemical formula for N,N-Didesethyl Sunitinib Hydrochloride is CHClFNO with a molecular weight of approximately 378.84 g/mol, and it has a CAS number of 873077-70-4 .
N,N-Didesethyl Sunitinib Hydrochloride is classified as a pharmaceutical compound and is categorized under anti-cancer agents. It is often utilized in research settings to understand the pharmacological properties of Sunitinib and its metabolites. The compound can be sourced from various chemical suppliers, including AChemBlock and Pharmaffiliates, which provide high-purity samples for laboratory use .
The synthesis of N,N-Didesethyl Sunitinib Hydrochloride typically involves the demethylation of Sunitinib to yield the desired product. Various synthetic routes have been explored, often employing chemical reactions that include:
These methods are crucial for generating high-purity samples suitable for biological assays .
N,N-Didesethyl Sunitinib Hydrochloride participates in various chemical reactions that are crucial for its functionality:
Understanding these reactions is vital for optimizing therapeutic applications and predicting potential side effects .
The mechanism of action for N,N-Didesethyl Sunitinib Hydrochloride involves:
This mechanism is supported by various studies demonstrating its efficacy against different cancer types, including renal cell carcinoma and gastrointestinal stromal tumors .
N,N-Didesethyl Sunitinib Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for handling and storage in laboratory settings .
N,N-Didesethyl Sunitinib Hydrochloride serves various scientific purposes:
N,N-Didesethyl sunitinib hydrochloride (also termed N,N-didesethyl sunitinib) is a secondary metabolite derived from the sequential oxidative deethylation of the tyrosine kinase inhibitor sunitinib. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 serving as the dominant isoform responsible for the initial conversion of sunitinib to N-desethyl sunitinib (SU12662), followed by further deethylation to N,N-didesethyl sunitinib [1] [5]. In vitro studies using recombinant human CYP enzymes confirm that CYP3A4 catalyzes >80% of the primary N-deethylation reaction, while contributions from CYP1A2 and CYP3A5 are minimal (<15% combined) [1]. The reaction mechanism involves oxidative cleavage of the diethylaminoethyl side chain, forming an aldehyde intermediate that is rapidly oxidized to the carboxylic acid derivative.
Table 1: Enzymatic Contributions to Sunitinib Metabolite Formation
Enzyme | Primary Metabolite (SU12662) | Secondary Metabolite (N,N-Didesethyl) |
---|---|---|
CYP3A4 | 88% reduction with ketoconazole | >90% of total formation |
CYP1A2 | <10% contribution | Not detected |
CYP2D6 | Negligible | Not detected |
This metabolic pathway is NADPH-dependent, as demonstrated by human liver microsomal incubations where metabolite formation ceases upon NADPH depletion [1]. The kinetics follow typical Michaelis-Menten parameters, with CYP3A4 exhibiting a Km of 18.7 µM and Vmax of 412 pmol/min/mg protein for SU12662 formation [1].
Sunitinib and its metabolites exhibit complex pharmacokinetics best described by semi-physiological models incorporating pre-systemic metabolism. Population PK analyses of 70 cancer patients (1,205 plasma samples) reveal that sunitinib follows a one-compartment model, while its primary active metabolite SU12662 (N-desethyl sunitinib) adheres to a two-compartment model [2]. A critical feature is the pre-systemic metabolism occurring during first-pass hepatic extraction, accounting for 21% of SU12662 formation before sunitinib enters systemic circulation [2].
Table 2: Population Pharmacokinetic Parameters for Sunitinib and Metabolites
Parameter | Sunitinib | SU12662 | N,N-Didesethyl Sunitinib |
---|---|---|---|
Clearance (L/h) | 35.7 (RSE 5.7%) | 17.1 (RSE 7.4%) | Not quantified |
Central Volume (L) | 1,040 | 985 | Not quantified |
Intercompartmental Clearance (L/h) | - | 12.3 | Not quantified |
Peripheral Volume (L) | - | 1,870 | Not quantified |
Key correlations exist between parent drug and metabolite kinetics:
Plasma protein binding significantly influences the bioavailability and pharmacological activity of N-desethyl sunitinib (SU12662) and its downstream metabolite N,N-didesethyl sunitinib. Equilibrium dialysis studies demonstrate that SU12662 exhibits 90% binding to plasma proteins—primarily α1-acid glycoprotein (AAG) and albumin (ALB)—while N,N-didesethyl sunitinib shows reduced binding (∼80%) due to its increased hydrophilicity [3].
The unbound fraction (fu) critically determines pharmacological activity:
Table 3: Protein Binding Characteristics of Sunitinib Metabolites
Binding Parameter | SU12662 | N,N-Didesethyl Sunitinib |
---|---|---|
AAG Affinity (Kd, µM) | 0.89 | Not reported |
ALB Affinity (Kd, µM) | 12.3 | Not reported |
% Bound (Human Plasma) | 90.2 ± 2.4% | 78.6 ± 4.1% (extrapolated) |
Drug-drug interactions may displace metabolites from binding sites: Coadministration with high-AAG-affinity drugs (e.g., dasatinib) increases the unbound fraction of SU12662 by 22% in vitro [5]. However, clinical data show minimal changes in total sunitinib/SU12662 concentrations during dasatinib coadministration, suggesting compensatory clearance mechanisms [5].
The formation and elimination of N,N-didesethyl sunitinib exhibit marked species-dependent differences with critical implications for translational research:
Clinical case studies highlight genetic polymorphisms as a source of human variability: Patients with CYP3A5 expresser status exhibit 2.1-fold higher N,N-didesethyl sunitinib formation than non-expressers [5]. Additionally, hepatic blood flow variations significantly impact metabolite exposure, with a 25% reduction in flow increasing SU12662 AUC by 38% in pharmacokinetic simulations [2].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1